
CFTR corrector 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CFTR corrector 3 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. This compound helps the CFTR protein to form the correct three-dimensional shape, allowing it to move to the cell surface and function properly.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired chemical properties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to produce the compound in bulk quantities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the final product.
化学反応の分析
Types of Reactions: CFTR corrector 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as a CFTR corrector.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further modified to produce the final active compound. These intermediates may include various functionalized derivatives that contribute to the compound’s overall efficacy and stability.
科学的研究の応用
CFTR corrector 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study protein folding and trafficking mechanisms. In biology, it serves as a tool to investigate the cellular processes involved in CFTR protein function and regulation. In medicine, this compound is a crucial component of therapeutic regimens for cystic fibrosis patients, helping to restore the function of defective CFTR proteins. Additionally, in the pharmaceutical industry, it is used in the development and testing of new CFTR modulators and combination therapies.
作用機序
CFTR corrector 3 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding due to genetic mutations. By interacting with these regions, this compound helps to correct the folding defects and enhance the protein’s stability and function.
類似化合物との比較
CFTR corrector 3 is unique compared to other CFTR correctors due to its specific binding sites and mechanism of action. Similar compounds include lumacaftor, tezacaftor, and elexacaftor, which also function as CFTR correctors but may have different binding affinities and efficacies. This compound stands out for its ability to complement other correctors and provide additive effects when used in combination therapies. This uniqueness makes it a valuable addition to the arsenal of CFTR modulators used in the treatment of cystic fibrosis.
Conclusion
This compound is a vital compound in the treatment of cystic fibrosis, offering a targeted approach to correcting the folding and trafficking defects of the CFTR protein. Its synthesis, chemical reactions, and scientific applications highlight its importance in both research and clinical settings. By understanding its mechanism of action and comparing it with similar compounds, researchers and clinicians can continue to develop effective therapies for cystic fibrosis patients.
特性
分子式 |
C26H34F3N7O4S |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[5-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)32-17(19)2)8-9-20(31-22)36-21(10-11-30-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 |
InChIキー |
ITRSIHARKOQDPT-INIZCTEOSA-N |
異性体SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
正規SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


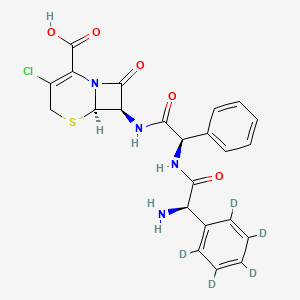
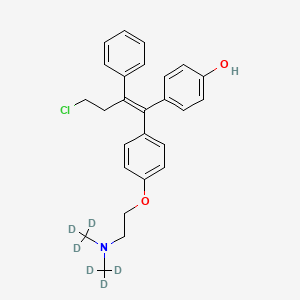

![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

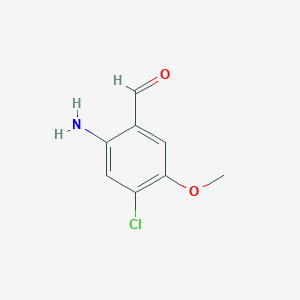
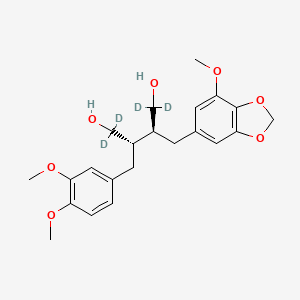
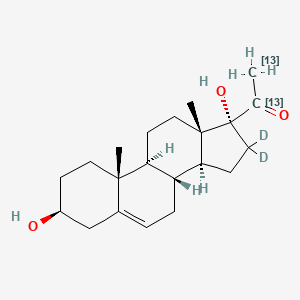
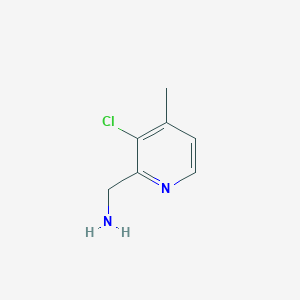
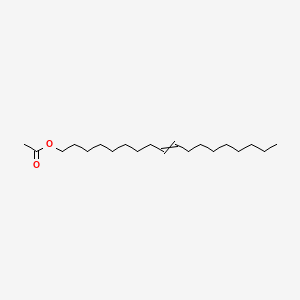
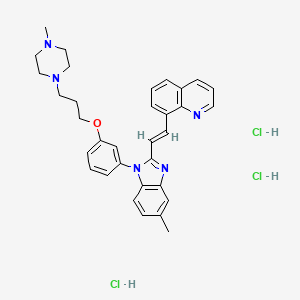

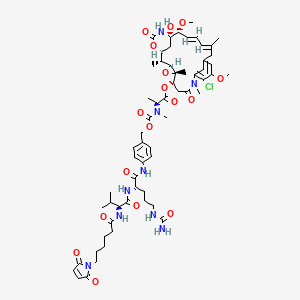
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
